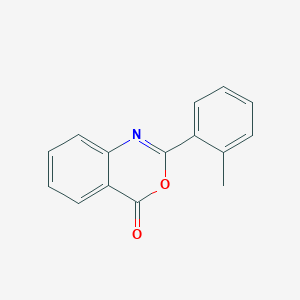

2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one

Description

Overview of the Benzoxazinone (B8607429) Class: A Heterocyclic Scaffold of Academic Interest

The 4H-3,1-benzoxazin-4-one skeleton is a member of the benzoxazinone class of compounds, which are fused nitrogen- and oxygen-containing heterocycles. This structure consists of a benzene (B151609) ring fused to an oxazinone ring. Benzoxazinone derivatives are recognized as important chemical synthons due to their high reactivity and utility as building blocks for a variety of other compounds. uomosul.edu.iq Their core structure features two reactive sites that make them amenable to chemical transformations. mdpi.com This reactivity has established them as versatile precursors in organic synthesis. nih.gov

Beyond their synthetic utility, benzoxazinones are of significant academic interest due to their wide array of biological activities, which include antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. uomosul.edu.iqresearchgate.net Furthermore, their applications extend into materials science, where they are used in the creation of functional polymers and fluorescence emission materials. nih.gov

Rationale for Focusing on the 2-(2-methylphenyl) Substitution Pattern

The properties of 4H-3,1-benzoxazin-4-one derivatives can be extensively modified by introducing different substituents at the 2-position of the heterocyclic ring. The attachment of an aryl group at this position, creating 2-aryl-4H-3,1-benzoxazin-4-ones, is a common strategy to modulate the biological and chemical characteristics of the molecule. researchgate.netresearchgate.net

The specific focus on the 2-(2-methylphenyl) substitution pattern is driven by its demonstrated biological efficacy. Research has shown that this particular structural arrangement imparts significant antibacterial activity against a range of pathogenic bacteria. researchgate.netresearchgate.net The presence and position of substituents on the phenyl ring can greatly influence the compound's inhibitory potential. nih.gov The 2-methylphenyl group, in particular, has been identified as a key feature in producing a notable antibacterial profile, making it a subject of specific academic inquiry. researchgate.net

Historical Development and Evolution of Research on Benzoxazinone Derivatives

Research into 2-aryl-4H-3,1-benzoxazin-4-ones dates back to 1902, when Heller and Fiesselmann first reported their synthesis. nih.gov The classic method involved the reaction of anthranilic acid with two equivalents of an aroyl chloride in the presence of pyridine. nih.govrsc.org This foundational work paved the way for over a century of research and development.

Over the years, synthetic methodologies have evolved significantly to improve efficiency, yield, and substrate scope. Numerous modern approaches have been developed, starting from readily available materials like anthranilic acids and their derivatives. nih.gov These methods include transition-metal-catalyzed reactions, such as copper-catalyzed couplings and palladium-catalyzed carbonylations, as well as cascade annulations and oxidative condensations. nih.gov The development of one-pot synthesis procedures has also made the production of these compounds more streamlined and efficient. researchgate.net This evolution in synthesis has facilitated broader investigations into their chemical reactivity and diverse biological potential.

Significance of the 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one Compound within its Chemical Class

The primary significance of this compound lies in its notable antibacterial properties. researchgate.net In a study evaluating a series of 2-aryl-4H-3,1-benzoxazin-4-one derivatives, this specific compound demonstrated significant activity against several Gram-negative bacteria. researchgate.netresearchgate.net

The compound was tested against four strains of Gram-negative bacteria and showed noteworthy inhibition, highlighting its potential as a bactericidal agent. researchgate.net While other derivatives in the same study showed varying levels of activity, the performance of this compound against multiple pathogenic strains underscores its importance within its chemical class and marks it as a compound of interest for further investigation. researchgate.netresearchgate.net

| Bacterial Strain | Type | Activity Level |

|---|---|---|

| Shigella flexneri | Gram-negative | Significant |

| Escherichia coli | Gram-negative | Significant |

| Pseudomonas aeruginosa | Gram-negative | Significant |

| Salmonella typhi | Gram-negative | Significant |

Scope and Interdisciplinary Relevance of Academic Inquiry into the Compound

The study of this compound has relevance across multiple scientific disciplines. Its proven antibacterial effects make it a molecule of interest in medicinal chemistry and pharmacology for the potential development of new antimicrobial agents. researchgate.netraco.cat

In synthetic organic chemistry , the 4H-3,1-benzoxazin-4-one core is a valuable precursor for synthesizing other important heterocyclic structures, such as quinazolinones. uomosul.edu.iq The specific reactivity of the 2-(2-methylphenyl) derivative can be exploited for creating more complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-10-6-2-3-7-11(10)14-16-13-9-5-4-8-12(13)15(17)18-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTYJLSBKKTERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18595-87-4 | |

| Record name | 2-(2-TOLYL)-4H-3,1-BENZOXAZIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Methylphenyl 4h 3,1 Benzoxazin 4 One and Its Analogues

Retrosynthetic Analysis of the 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one Framework

A logical retrosynthetic disconnection of the this compound structure points to two primary building blocks. The disconnection of the ester and amide bonds within the heterocyclic ring reveals anthranilic acid and an o-methylbenzoyl derivative as the key precursors. This analysis forms the basis for the most common synthetic strategies employed for this class of compounds.

Identification of Key Precursors and Building Blocks (e.g., Anthranilic Acid Derivatives, o-Methylbenzoyl Halides)

The primary precursors for the synthesis of this compound are anthranilic acid (2-aminobenzoic acid) and a derivative of o-toluic acid (2-methylbenzoic acid). Anthranilic acid provides the benzene (B151609) ring and the nitrogen and carbonyl functionalities at positions 1 and 4 of the heterocyclic ring, respectively. The o-methylbenzoyl group, typically in the form of an o-methylbenzoyl halide (like o-methylbenzoyl chloride), provides the C2-substituent and the second carbonyl group that ultimately forms the ester linkage.

The versatility of this approach allows for the synthesis of a wide range of analogues by simply substituting the anthranilic acid or the o-methylbenzoyl halide with appropriately functionalized derivatives. The reaction between an acyl chloride derivative and anthranilic acid is a common method to form the necessary N-acylanthranilic acid intermediate. scielo.br

Cyclization-Based Synthetic Strategies

The formation of the 4H-3,1-benzoxazin-4-one ring is predominantly achieved through cyclization reactions. These strategies typically involve the formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular condensation to yield the final benzoxazinone (B8607429) product.

Synthesis from N-Acylanthranilic Acids

The most prevalent method for synthesizing this compound involves the cyclodehydration of the corresponding N-acylanthranilic acid, which is N-(2-methylbenzoyl)anthranilic acid. This intermediate is typically prepared by the acylation of anthranilic acid with o-methylbenzoyl chloride. nih.gov

Several reagents can be employed to effect the cyclization of the N-acylanthranilic acid intermediate:

Acetic Anhydride: Refluxing the N-acylanthranilic acid with acetic anhydride is a classical and widely used method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. nih.govresearchgate.net

Cyanuric Chloride: Cyanuric chloride, often in the presence of a base like triethylamine, serves as an effective cyclodehydrating agent. mdpi.com A one-pot synthesis using cyanuric chloride and dimethylformamide as a cyclizing agent has been developed for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions. acs.org

Solvent-Free Conditions: A more environmentally friendly approach involves the solvent-free synthesis of benzoxazin-4-ones from N-acylanthranilic acid derivatives. This method often utilizes a solid support and heat to promote the cyclization, offering good to excellent yields and shorter reaction times. organic-chemistry.org

The following table summarizes the synthesis of various 2-aryl-4H-3,1-benzoxazin-4-ones from their corresponding N-acylanthranilic acids.

Condensation Reactions with Carbonyl Compounds

Alternative synthetic routes involve the one-pot condensation of anthranilic acid with carbonyl compounds or their equivalents. These methods bypass the need to isolate the N-acylanthranilic acid intermediate.

With Orthoesters: The acid-catalyzed reaction of anthranilic acids with orthoesters, such as triethyl orthobenzoate, can yield 2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones. researchgate.netnih.gov This reaction can be performed under thermal or microwave-assisted conditions. researchgate.netnih.gov The reaction proceeds through the formation of an iminium intermediate, followed by ring closure and elimination of ethanol (B145695). nih.gov

With Aldehydes: An I2-catalyzed oxidative cascade reaction between anthranilic acid and various aryl aldehydes provides a transition-metal-free approach to 2-arylbenzoxazin-4-ones. nih.gov This method uses oxone as the oxidant and proceeds through an imine intermediate. nih.gov

With α-Keto Acids: A copper-catalyzed one-pot decarboxylative coupling of anthranilic acids with α-keto acids offers a mild route to 2-substituted-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones. nih.govresearchgate.net This reaction is believed to proceed via an amidation process. nih.govresearchgate.net

Intramolecular Cyclodehydration Approaches

Intramolecular cyclodehydration is the key step in many synthetic strategies for this compound. While the most common approach involves the pre-formed N-(2-methylbenzoyl)anthranilic acid, other substrates can be designed to undergo intramolecular cyclization. For instance, a molecule containing both the anthranilic acid and o-methylbenzoyl moieties connected by a linker that can be cleaved or rearranged in situ could potentially undergo intramolecular cyclization to form the benzoxazinone ring.

Advanced Synthetic Techniques

Modern synthetic methodologies have been applied to the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones to improve efficiency, reduce reaction times, and employ more environmentally benign conditions.

Palladium-Catalyzed Carbonylative Synthesis: Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of benzoxazinones. One approach involves the carbonylative coupling of 2-iodoanilines with aryl iodides. organic-chemistry.org Another method utilizes the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides with paraformaldehyde serving as a solid source of carbon monoxide. organic-chemistry.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. researchgate.net The cyclodehydration of 2-acylaminobenzoic acids with acetic anhydride under microwave and solvent-free conditions is a rapid and efficient method. researchgate.net Microwave heating has also been employed in the Ullmann coupling reaction between anthranilic acids and aryl bromides to produce N-arylanthranilic acids, which are precursors to benzoxazinones. scielo.br

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has been utilized for the synthesis of N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones from anthranilic acids and aryl aldehydes in the presence of acetic anhydride. nih.gov This one-pot, transition-metal-free method offers excellent yields. nih.gov

The following table provides a summary of advanced synthetic techniques for the preparation of 2-aryl-4H-3,1-benzoxazin-4-one analogues.

Transition Metal-Catalyzed Coupling Reactions for Benzoxazinone Formation

Transition metal catalysis has emerged as a powerful tool for the construction of the 4H-3,1-benzoxazin-4-one ring system, offering mild reaction conditions and broad substrate scope compared to traditional methods that often require harsh reagents.

Palladium-Catalyzed Reactions:

Palladium catalysts have been effectively employed in the synthesis of benzoxazinone derivatives. One notable approach involves the palladium-catalyzed intramolecular amination, which provides a novel route to these heterocyclic systems. sioc-journal.cn A sequential one-pot strategy has also been developed, proceeding through a palladium-catalyzed acylation followed by a nucleophilic cyclocondensation with dinucleophilic reagents. This method is advantageous as it utilizes simple and readily accessible aldehydes as the carbonyl source without the need for a directing group. Furthermore, palladium-catalyzed asymmetric cascade reactions involving allenyl benzoxazinones have been used to construct chiral C2-functionalized quinoline derivatives, showcasing the versatility of palladium catalysis in generating complex molecular architectures from benzoxazinone precursors. acs.org

Copper-Catalyzed Reactions:

Copper catalysts offer a facile and efficient alternative for the synthesis of 4H-3,1-benzoxazin-4-one derivatives. nih.gov A prominent method is based on a tandem intramolecular C-N coupling followed by a rearrangement process. nih.govorganic-chemistry.org This strategy provides a new and useful approach for the construction of N-heterocycles. nih.govacs.org Optimization of this reaction has identified CuI as a highly effective catalyst in combination with K3PO4 as the base. organic-chemistry.org The reaction tolerates a wide range of functional groups, allowing for the synthesis of various substituted benzoxazinones in moderate to high yields. organic-chemistry.org Another copper-catalyzed approach involves a one-pot decarboxylative coupling of readily available α-keto acids and anthranilic acids, which proceeds under mild conditions via an amidation process to yield 2-substituted-4H-benzo[d] iau.irtandfonline.comoxazin-4-ones. nih.gov

Interactive Data Table: Transition Metal-Catalyzed Synthesis of Benzoxazinones

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium-based | Intramolecular Amination | Novel approach for benzoxazine (B1645224) synthesis. | sioc-journal.cn |

| Palladium-based | Acylation/Cyclocondensation | One-pot, uses simple aldehydes, no directing group needed. | |

| Copper (CuI) / K3PO4 | Intramolecular C-N Coupling/Rearrangement | Facile and efficient, broad functional group tolerance. | nih.govorganic-chemistry.org |

| Copper (CuCl) | Decarboxylative Coupling | One-pot, mild conditions, uses α-keto acids and anthranilic acids. | nih.gov |

Multicomponent Reaction (MCR) Approaches to Diversified Benzoxazinone Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have been explored for the synthesis of diversified benzoxazinone systems. A catalyst-free Ugi-type reaction of 2-isocyanobenzoates with N,N-dialkyliminium salts represents a novel MCR approach to constructing 4H-3,1-benzoxazin-4-ones. mdpi.com This method allows for the introduction of diversity at multiple positions of the benzoxazinone scaffold in a single step.

Solvent-Free and Green Chemistry Methodologies in Benzoxazinone Synthesis

In line with the principles of green chemistry, solvent-free and environmentally benign methodologies for the synthesis of benzoxazinones have been developed. An efficient method involves the preparation of 2-aryl-4H-3,1-benzoxazine-4-ones from N-acyl anthranilic acid derivatives under solvent-free conditions using recyclable and eco-friendly catalysts like silica gel or bentonite clay. iau.ir This approach offers short reaction times and good to excellent yields without the use of hazardous organic solvents. iau.ir Microwave-assisted synthesis represents another green approach, enabling the efficient and eco-friendly one-step synthesis of benzoxazinediones from phthalic anhydride derivatives and trimethylsilyl azide under solvent-free conditions. tandfonline.comresearchgate.net Microwave irradiation can significantly reduce reaction times and, in some cases, provide access to products or regioisomers not obtainable through conventional heating. tandfonline.comresearchgate.net

Derivatization and Structural Modification of the Benzoxazinone Scaffold

The 4H-3,1-benzoxazin-4-one core is a versatile template for chemical modification, allowing for the introduction of a wide array of functional groups. These modifications can be strategically implemented to fine-tune the molecule's properties for various applications.

Substitutions on the Benzene Ring (e.g., methoxy, halogen, nitro functionalities)

The aromatic ring of the benzoxazinone scaffold is a prime target for functionalization. The introduction of various substituents, such as methoxy, halogen (fluorine, chlorine), and nitro groups, can significantly influence the electronic and steric properties of the molecule. nih.govacs.org For instance, the synthesis of benzoxazinones with different combinations of methoxy, methoxycarbonyl, fluorine, chlorine, and trifluoromethyl groups on the aromatic ring has been reported. nih.govacs.org These substitutions can be achieved by starting with appropriately substituted anthranilic acids. For example, a one-pot CuCl-catalyzed decarboxylative coupling approach has been shown to work with various substituted anthranilic acids, although electron-withdrawing groups like a nitro group may lead to lower yields. nih.gov Palladium-catalyzed C-H bond halogenation of benzoxazinone derivatives has also been achieved with high regioselectivity, providing another route to halogenated analogues. researchgate.net

Modifications at the 2-Position (e.g., aryl, alkyl, heteroaryl group variations)

The most common methods for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involve the cyclization of N-acyl anthranilic acids, where the acyl group determines the substituent at the 2-position. iau.irtandfonline.com For example, using different aromatic carboxylic acids in the presence of reagents like tosyl chloride and pyridine allows for the synthesis of a range of 2-aryl-4H-3,1-benzoxazin-4-ones. tandfonline.com Similarly, 2-alkyl substituted benzoxazinones can be prepared from the corresponding N-alkylacyl anthranilic acids. uomosul.edu.iq

Heteroaryl groups can also be introduced at the 2-position. For instance, 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one has been synthesized from anthranilic acid and 2-furoyl chloride. nih.gov The versatility of this position is further highlighted by the synthesis of benzoxazinones bearing a chalcone moiety at the 2-position. chiet.edu.eg

Interactive Data Table: Examples of 2-Position Modifications

| Substituent at 2-Position | Synthetic Precursor/Reagent | Methodology | Reference |

|---|---|---|---|

| Aryl (e.g., phenyl, p-chlorophenyl) | Substituted benzoic acid / Tosyl chloride | Reaction with anthranilic acid in pyridine. | tandfonline.com |

| Alkyl (e.g., methyl) | Acetic anhydride | Cyclization of anthranilic acid. | uomosul.edu.iq |

| Heteroaryl (e.g., furan-2-yl) | 2-Furoyl chloride | Reaction with anthranilic acid. | nih.gov |

| N-Phthaloylmethyl | N-Phthaloylglycyl chloride | Reaction with anthranilic acid followed by cyclization. | mdpi.comnih.gov |

Transformations of the Oxazine (B8389632) Ring (e.g., ring opening/reclosure)

The oxazine ring of 4H-3,1-benzoxazin-4-ones is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of their chemistry, as it allows for their transformation into other important heterocyclic systems. chiet.edu.eg The C-4 carbonyl group is a primary site for nucleophilic attack, which results in the cleavage of the acyl-oxygen bond and opening of the oxazine ring. uomosul.edu.iq

The acyclic intermediate formed upon ring-opening can then undergo subsequent intramolecular cyclization to form new heterocyclic structures. chiet.edu.eg For example, the reaction of 2-substituted 4H-3,1-benzoxazin-4-ones with various nucleophiles can serve as a pathway to synthesize a wide variety of other heterocyclic compounds, such as quinazolinones. iau.ir This facile ring-opening and potential for reclosure makes the benzoxazinone scaffold a valuable synthon in medicinal and materials chemistry. chiet.edu.eg

Mechanistic Elucidaion of Novel Synthetic Pathways

The construction of the 2-aryl-4H-3,1-benzoxazin-4-one scaffold typically proceeds via the cyclization of an N-acylanthranilic acid precursor. Several methodologies have been developed to facilitate this transformation, ranging from classical dehydration reactions to modern catalytic approaches. The elucidation of the mechanisms of these reactions is crucial for optimizing reaction conditions and extending the scope of the synthesis to a wider range of analogues.

One of the well-established methods for the synthesis of 2-aryl-3,1-benzoxazin-4-one derivatives involves the reaction of anthranilic acid with two equivalents of an acid chloride in a pyridine solution. The proposed mechanism for this reaction involves the initial acylation of the amino group of anthranilic acid by one molecule of the acid chloride. The second molecule of the acid chloride then reacts with the carboxylic acid group to form a mixed anhydride. This intermediate subsequently undergoes cyclization with the loss of a molecule of the acid to yield the final benzoxazinone product uomosul.edu.iq.

More contemporary approaches have focused on the development of milder and more efficient cyclizing agents. For instance, the use of a mixture of cyanuric chloride and N,N-dimethylformamide (DMF) has been reported for the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions researchgate.net. In this method, it is proposed that an iminium cation is generated from the reaction of cyanuric chloride and DMF, which then acts as an effective cyclizing agent for the N-acylanthranilic acid intermediate. Another approach involves the reaction of anthranilic acids with orthoesters, which is presumed to proceed through the formation of a stabilized carbocation and a subsequent iminium ion intermediate before ring closure nih.gov.

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for the detailed mechanistic investigation of such reactions. For example, a theoretical study on the incorporation of carbon dioxide into arynes and imines to form benzoxazinones has shed light on the kinetic and thermodynamic aspects of the reaction. This study utilized the Energetic Span Model to identify the turnover-frequency determining intermediate and transition state, providing a deeper understanding of the reaction kinetics researchgate.netresearchgate.net. Although this specific pathway is unique, the computational approach and the insights gained into substituent effects are broadly applicable to understanding other synthetic routes to benzoxazinones.

The table below summarizes some of the proposed mechanistic intermediates in different synthetic pathways leading to 2-aryl-4H-3,1-benzoxazin-4-ones.

| Synthetic Method | Key Proposed Intermediate(s) | Reference |

| Anthranilic acid and two equivalents of acid chloride | Mixed anhydride | uomosul.edu.iq |

| Cyanuric chloride and DMF | Iminium cation | researchgate.net |

| Anthranilic acid and orthoesters | Stabilized carbocation, Iminium ion | nih.gov |

| CO2 incorporation with arynes and imines | Zwitterionic intermediate | researchgate.netresearchgate.net |

Kinetic and Thermodynamic Considerations in Benzoxazinone Synthesis

Kinetic Considerations:

The rate of the cyclization reaction to form the benzoxazinone ring is dependent on several factors, including the nature of the starting materials, the choice of solvent, the catalyst or cyclizing agent used, and the reaction temperature.

Substituent Effects: The electronic nature of the substituents on both the anthranilic acid and the acylating agent can have a profound impact on the reaction rate. A computational study on the formation of benzoxazinones via CO2 incorporation demonstrated that electron-withdrawing and electron-releasing substituents on the aryne precursor significantly affect the energy of the turnover-frequency determining transition state researchgate.netresearchgate.net. Generally, electron-donating groups on the anthranilic acid moiety can increase the nucleophilicity of the amino group, potentially accelerating the initial acylation step. Conversely, electron-withdrawing groups on the acylating agent can increase the electrophilicity of the carbonyl carbon, also favoring the reaction.

Catalyst and Cyclizing Agent: The choice of catalyst or cyclizing agent is critical in overcoming the activation energy barrier for the cyclization step. As mentioned, reagents like cyanuric chloride/DMF generate highly reactive intermediates (iminium cations) that facilitate the reaction under mild conditions researchgate.net. In catalyzed reactions, the catalyst can influence the reaction rate by stabilizing the transition state.

Solvent Effects: The polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the reactants, intermediates, and transition states. The specific solvent effects would depend on the detailed mechanism of the particular synthetic route.

Thermodynamic Considerations:

Enthalpy of Reaction (ΔH): The formation of the benzoxazinone ring from N-acylanthranilic acid is typically an intramolecular cyclodehydration reaction. Such reactions are often enthalpically driven due to the formation of a stable heterocyclic ring system and the elimination of a small molecule like water or an acid. One study on a related synthesis reported an exothermic reaction with a significant release of heat (-177 kJ/mol) researchgate.net.

The following table provides a qualitative summary of the kinetic and thermodynamic factors influencing the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.

| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Feasibility) |

| Electron-donating groups on anthranilic acid | Generally increases the rate of initial acylation. | May have a minor effect on the overall ΔG. |

| Electron-withdrawing groups on acylating agent | Generally increases the rate of acylation. | May have a minor effect on the overall ΔG. |

| Catalyst/Cyclizing Agent | Significantly increases the reaction rate by lowering the activation energy. | Does not affect the overall ΔG of the reaction, but makes it proceed faster. |

| Temperature | Increases the reaction rate (Arrhenius equation). | Can influence the spontaneity (ΔG = ΔH - TΔS). For exothermic reactions, lower temperatures favor the products. |

| Ring Strain | The formation of a stable six-membered benzoxazinone ring is generally favored. | The stability of the final ring system contributes to a negative ΔH. |

Chemical Reactivity and Derivatization Pathways of 2 2 Methylphenyl 4h 3,1 Benzoxazin 4 One

Nucleophilic Ring Opening Reactions

The foundational reactivity pathway for 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one involves the nucleophilic addition to the C4-carbonyl group, leading to the cleavage of the O1-C2 acyl bond. This ring-opening event generates a reactive N-acylanthranilic acid derivative, which serves as a versatile intermediate for the synthesis of a wide array of other compounds.

Nitrogen-based nucleophiles are among the most extensively studied reactants with the 4H-3,1-benzoxazin-4-one scaffold, providing reliable routes to quinazolinones and other nitrogen-containing heterocycles. uomosul.edu.iq

The reaction of this compound with primary or secondary amines, a process known as aminolysis, is a cornerstone for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. The reaction proceeds via an initial nucleophilic attack of the amine on the C4-carbonyl carbon. This step results in the opening of the oxazinone ring to form an intermediate N-(2-methylbenzoyl)anthranilamide derivative. Subsequent intramolecular cyclization through dehydration yields the thermodynamically stable quinazolinone ring system. raco.cat A range of amines, including ammonium (B1175870) acetate, primary aliphatic and aromatic amines, and secondary amines, can be utilized in this transformation. raco.cat

Table 1: Representative Aminolysis Reactions of 2-Substituted-4H-3,1-benzoxazin-4-ones

| Nucleophile | Reaction Conditions | Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | Heating (e.g., reflux in toluene (B28343) or xylene) | 2,3-Disubstituted-4(3H)-quinazolinone |

| Secondary Amine (R₂NH) | Heating | N,N-Disubstituted-2-(N-acylamino)benzamide |

| Ammonium Acetate | Fusion or high-boiling solvent | 2-Substituted-4(3H)-quinazolinone |

Hydrazine (B178648) hydrate (B1144303) and its derivatives are powerful nucleophiles that react readily with 2-substituted-4H-3,1-benzoxazin-4-ones. The reaction mechanism is analogous to aminolysis, where the terminal nitrogen of the hydrazine attacks the C4-carbonyl. The resulting ring-opened intermediate rapidly undergoes cyclization to afford 3-amino-2-substituted-4(3H)-quinazolinones. uomosul.edu.iq This method is a highly efficient and common route for introducing an amino group at the N3 position of the quinazolinone core. Similarly, reactions with other hydrazides or thiosemicarbazide (B42300) can be employed to generate corresponding N-amido or N-thioureido quinazolinones. raco.cat

Table 2: Reactions of 2-Substituted-4H-3,1-benzoxazin-4-ones with Hydrazine Derivatives

| Nucleophile | Reaction Conditions | Product Class |

|---|---|---|

| Hydrazine Hydrate | Reflux in ethanol (B145695) or butanol | 3-Amino-2-substituted-4(3H)-quinazolinone |

| Phenylhydrazine | Heating in a suitable solvent | 3-(Phenylamino)-2-substituted-4(3H)-quinazolinone |

| Thiosemicarbazide | Heating | 2-Substituted-3-thioureido-4(3H)-quinazolinone raco.cat |

The amino group of amino acids and their esters can also function as a nitrogen nucleophile, attacking the benzoxazinone (B8607429) ring. The reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with an amino acid ester (e.g., methyl glycinate) leads to the formation of an N-[2-(alkoxycarbonylmethyl)carbamoyl]phenyl amide derivative. This reaction demonstrates a pathway for covalently linking the benzoxazinone pharmacophore to amino acid or peptide backbones. google.com The reaction typically involves the nucleophilic attack of the free amino group on the C4-carbonyl, leading to ring opening. google.com Subsequent transformations can lead to the formation of novel peptide-heterocycle conjugates.

Oxygen nucleophiles, such as water and alcohols, can induce the ring opening of the benzoxazinone moiety to produce derivatives of anthranilic acid.

Hydrolysis : Under aqueous conditions, particularly with acid or base catalysis, this compound undergoes hydrolysis. The nucleophilic attack of water on the C4-carbonyl leads to the cleavage of the ester bond and the formation of N-(2-methylbenzoyl)anthranilic acid.

Alcoholysis : The reaction with alcohols, termed alcoholysis, results in the formation of the corresponding alkyl N-(2-methylbenzoyl)anthranilate esters. This transformation is often carried out in the presence of a catalyst, such as sodium ethoxide for ethanolysis, which generates the more potent alkoxide nucleophile. raco.cat This reaction effectively converts the benzoxazinone into an ester derivative of N-acylated anthranilic acid.

Table 3: Reactions of 2-Substituted-4H-3,1-benzoxazin-4-ones with Oxygen Nucleophiles

| Nucleophile | Reaction Conditions | Product Class |

|---|---|---|

| Water (H₂O) | Acidic or basic aqueous solution | N-Acylanthranilic Acid |

Sulfur nucleophiles, such as thiols, can also react with 4H-3,1-benzoxazin-4-ones. The process of thiolysis involves the attack of a thiolate anion on the C4-carbonyl carbon. This leads to the opening of the heterocyclic ring and the formation of a thioester. For instance, reaction with thiophenol in the presence of a base would yield the corresponding S-phenyl N-(2-methylbenzoyl)anthranilate. This reactivity pathway underscores the versatility of the benzoxazinone scaffold in reactions with a broad range of nucleophiles. uomosul.edu.iq

Reactions with Nitrogen Nucleophiles

Thermal and Photochemical Reactions of the 4H-3,1-Benzoxazin-4-one Nucleus

The 4H-3,1-benzoxazin-4-one ring system exhibits susceptibility to both thermal and photochemical transformations, which can lead to ring-opening, rearrangement, or fragmentation. The specific outcome is often dependent on the reaction conditions, including temperature, solvent, and the presence of other reagents.

Thermal Reactions:

The thermal behavior of 2-substituted-4H-3,1-benzoxazin-4-ones often involves interaction with nucleophiles, leading to the opening of the oxazinone ring. For instance, heating these compounds with hydrazine hydrate can result in different products depending on the solvent; in xylene, it can lead to the formation of 2-substituted-3,4-dihydro-5H-1,3,4-benzotriazepin-5-ones, whereas in basic solvents, 2-substituted-3-amino quinazolin-(4H)-one derivatives are the more likely products. uomosul.edu.iq

In the absence of strong nucleophiles, high temperatures, such as those used in flash vacuum pyrolysis (FVP), can induce more complex rearrangements and fragmentations. While specific FVP studies on 2-aryl-4H-3,1-benzoxazin-4-ones are not extensively documented, research on analogous heterocyclic systems suggests that radical-mediated pathways are plausible. researchgate.netsemanticscholar.orgnih.gov For example, the FVP of aryl 2-(allyloxy)benzoates proceeds through the homolytic cleavage of the O-allyl bond, initiating a cascade of radical reactions to yield dibenzofurans. nih.gov

A notable example of thermal decomposition in a related structure is that of 2,4-dihydroxy-1,4-benzoxazin-3-one, which decomposes upon heating in an aqueous solution to yield 2(3)-benzoxazolinone and formic acid. scispace.com The kinetics of this first-order reaction are dependent on both pH and temperature. scispace.com This highlights the inherent instability of the oxazinone ring under certain thermal conditions. Some 2-thioxo-oxazolidones, which share some structural similarities, are known to be thermolabile and can polymerize at room temperature. researchgate.net

The following table summarizes key findings on the thermal reactivity of 4H-3,1-benzoxazin-4-one derivatives and related compounds.

| Compound/Class | Conditions | Products | Reference(s) |

| 2-Substituted-4H-3,1-benzoxazin-4-ones | Heating with hydrazine hydrate in xylene | 2-Substituted-3,4-dihydro-5H-1,3,4-benzotriazepin-5-ones | uomosul.edu.iq |

| 2-Substituted-4H-3,1-benzoxazin-4-ones | Heating with hydrazine hydrate in basic solvents | 2-Substituted-3-amino quinazolin-(4H)-one derivatives | uomosul.edu.iq |

| 2,4-Dihydroxy-1,4-benzoxazin-3-one | Heating in aqueous solution | 2(3)-Benzoxazolinone and formic acid | scispace.com |

| Aryl 2-(allyloxy)benzoates | Flash Vacuum Pyrolysis (FVP) | Dibenzofurans | nih.gov |

| 3-Methylsulfanyl-1,2,4-benzotriazine N-oxide | Flash Vacuum Pyrolysis (500-600°C) | Deoxygenation to 3-methylsulfanyl-1,2,4-benzotriazine | researchgate.net |

Photochemical Reactions:

Information regarding the photochemical reactions of the 4H-3,1-benzoxazin-4-one nucleus is less abundant in the scientific literature. However, some studies suggest that these compounds are not inert to light. In the synthesis of 2-methyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one (B404625), exposure of the reaction mixture to sunlight was found to facilitate the final ring-closure step. uomosul.edu.iq This indicates that photochemical energy can play a role in the formation, and potentially the transformation, of the benzoxazinone ring.

Analogous heterocyclic systems provide clues to potential photochemical pathways. For instance, some benzotriazin-4(3H)-ones undergo photochemical denitrogenative transformations. scilit.com Furthermore, photochemical ring contractions have been observed in other heterocyclic compounds, such as the conversion of 1,2,6-thiadiazines to 1,2,5-thiadiazole (B1195012) 1-oxides upon exposure to visible light and air. nih.gov Such rearrangements could be a possibility for the 4H-3,1-benzoxazin-4-one nucleus, potentially leading to novel heterocyclic structures.

Detailed studies on the photodegradation products, quantum yields, and mechanisms for 2-aryl-4H-3,1-benzoxazin-4-ones are necessary to fully elucidate their photochemical reactivity profile.

Biological and Biochemical Research Aspects of 2 2 Methylphenyl 4h 3,1 Benzoxazin 4 One and Its Derivatives Mechanistic Focus

Antimicrobial Efficacy and Mechanistic Investigations

Benzoxazinone (B8607429) derivatives are recognized for their potential as antimicrobial agents, with studies exploring their efficacy against various bacterial and fungal pathogens. researchgate.netuomosul.edu.iq

Research has demonstrated that 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one exhibits significant antibacterial activity, particularly against Gram-negative bacteria. researchgate.net A study evaluating a series of twenty 2-aryl-4H-3,1-benzoxazin-4-one derivatives identified the 2-(2-methylphenyl) variant as being notably active against Shigella flexneri, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. researchgate.net The antibacterial properties of these synthesized derivatives were assessed using the agar (B569324) well diffusion method and compared against standard antibiotics. researchgate.net

The broader class of 2-aryl-4H-3,1-benzoxazin-4-ones has been tested against both Gram-positive strains, such as Staphylococcus aureus and Bacillus subtilis, and various Gram-negative bacteria. researchgate.net While the specific mechanistic targets of this compound have not been fully elucidated in the reviewed literature, the promising bactericidal activity suggests potential for developing new antibacterial compounds. researchgate.net Further investigation is required to determine the precise molecular mechanisms and cellular components that these compounds target to exert their antibacterial effects.

Table 1: Antibacterial Spectrum of this compound

| Bacterial Strain | Gram Type | Activity | Reference |

|---|---|---|---|

| Shigella flexneri | Negative | Significant | researchgate.net |

| Escherichia coli | Negative | Significant | researchgate.net |

| Pseudomonas aeruginosa | Negative | Significant | researchgate.net |

| Salmonella typhi | Negative | Significant | researchgate.net |

The 4H-3,1-benzoxazin-4-one scaffold is a component of several natural products, such as dianthalexin (B1241211) from Dianthus caryophyllus, which possess antifungal properties. researchgate.net Derivatives of this chemical class have shown promise as antifungal agents. researchgate.netresearchgate.net For instance, research on 2-methyl-3,1-(4H)-benzoxazin-4-one, a close structural relative, demonstrated its potential for formulation as a wettable powder to inhibit plant pathogenic fungi like Sclerotium rolfsii and Rhizoctonia solani. eg.net

Other studies on different benzoxazinone derivatives have reported activity against a range of fungi, including Candida albicans and Aspergillus niger. researchgate.net In one study, a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones were tested against seven phytopathogenic fungi, with some compounds completely inhibiting mycelial growth at high concentrations. nih.gov The antifungal efficacy of 3-phenyl-2H-benzoxazine-2,4(3H)-diones was found to increase with the electron-accepting ability of substituents and with rising lipophilicity. nih.gov However, the specific modes of inhibition for this compound against fungal species are not detailed in the current body of research, indicating a need for mechanistic studies in this area.

Enzyme Inhibition Studies

A significant area of research for 4H-3,1-benzoxazin-4-ones is their activity as inhibitors of various enzymes, particularly serine hydrolases. researchgate.netresearchgate.netnih.gov These compounds often function as alternate substrate inhibitors, engaging in the acylation of the enzyme's active site. eg.netnih.govnih.gov

Serine hydrolases, also known as serine proteases, are a major class of enzymes that play critical roles in numerous physiological processes. The 4H-3,1-benzoxazin-4-one scaffold has been identified as a key pharmacophore for inhibiting these enzymes. researchgate.netnih.govnih.gov Their mechanism typically involves a nucleophilic attack by the active site serine on the lactone carbonyl carbon of the benzoxazinone ring, leading to the formation of a stable acyl-enzyme intermediate. eg.netnih.gov This effectively blocks the enzyme's catalytic activity.

Human Leukocyte Elastase (HLE) is a serine protease implicated in tissue degradation associated with inflammatory diseases. nih.gov The 4H-3,1-benzoxazin-4-one class of compounds are recognized as potent, alternate substrate inhibitors of HLE. nih.gov An extensive study involving 175 benzoxazinone derivatives elucidated key structure-activity relationships for HLE inhibition. nih.gov

The potency of these inhibitors is significantly influenced by the substituents on the benzoxazinone ring. nih.gov Key findings from this research include:

R5 Position: Alkyl groups at the R5 position were found to inhibit enzyme-catalyzed deacylation, a crucial step in restoring enzyme activity, thus enhancing the inhibitor's potency. nih.gov

R2 Position: Electron-withdrawing groups at the R2 position enhance the compound's inhibitory activity. nih.gov

R6 Position: Substitution at the R6 position is highly unfavorable for inhibitory action. nih.gov

C7 Position: Strongly electron-donating groups at the C7 position help stabilize the oxazinone ring against nucleophilic attack. nih.gov

Based on these principles, chemically stable and potent benzoxazinone inhibitors of HLE have been designed with inhibition constants (Ki) in the nanomolar range. nih.gov For example, certain 5-methyl-4H-3,1-benzoxazin-4-one derivatives have demonstrated strong and highly specific inhibition of HLE with Ki values as low as 6.91 nM. nih.gov

Cathepsins are another family of proteases, including the serine protease Cathepsin G, which is stored in the granules of neutrophils and plays a role in inflammation. researchgate.netnih.gov A series of 4H-3,1-benzoxazin-4-ones have been reported as effective inhibitors of human Cathepsin G, functioning as acyl-enzyme inhibitors. nih.govdocumentsdelivered.com

Research has shown that the introduction of an aryl moiety at the 2-position of the benzoxazinone ring, as seen in this compound, results in compounds with potent inhibitory activity against Cathepsin G, with Ki values reaching the nanomolar range. nih.govdocumentsdelivered.com A 2025 study reported on a new class of substituted 4H-3,1-benzoxazin-4-one derivatives as Cathepsin G inhibitors, identifying molecules with IC50 values in the low micromolar range. researchgate.neteurekaselect.com The most potent of these, inhibitor 2 (2-(furan-2-yl)-4H-3,1-benzoxazin-4-one), had an IC50 of 0.84 µM and exhibited significant selectivity over other serine proteases. researchgate.netnih.gov Molecular modeling suggests that the binding orientation is dictated by the substituent at the 2-position, which can form unique hydrogen bonds with amino acids in the enzyme's active site. nih.gov While research has focused heavily on Cathepsin G, the broader class of cathepsins remains a potential target for these inhibitors, though specific data on Cathepsin L inhibition by this compound is less defined.

Table 2: Cathepsin G Inhibition by a Derivative of 4H-3,1-benzoxazin-4-one

| Inhibitor | IC50 (µM) | Reference |

|---|---|---|

| 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one | 0.84 ± 0.11 | researchgate.netnih.gov |

Serine Hydrolase Inhibition

Chymase Inhibition

Derivatives of 4H-3,1-benzoxazin-4-one have been identified as potent inhibitors of chymase, a chymotrypsin-like serine protease found in the secretory granules of mast cells. nih.gov Chymase is a key enzyme in the local renin-angiotensin system (RAS), where it generates angiotensin II, a potent vasoconstrictor, independently of the angiotensin-converting enzyme (ACE). nih.gov

Research has shown that introducing an aromatic group at the 2-substituent position of the benzoxazinone ring leads to strong inhibition of chymase. nih.govresearchgate.net For instance, compounds such as 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-one have demonstrated significant inhibitory activity against human chymase. nih.govresearchgate.net Similarly, studies on the related enzyme α-chymotrypsin have shown that 2-aryl-4H-3,1-benzoxazin-4-ones, such as 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one and 2-(1-naphthyl)-4H-3,1-benzoxazin-4-one, exhibit potent inhibitory effects, with some derivatives being more active than the standard inhibitor α-chymostatin. researchgate.net

Below is a table summarizing the inhibitory activity of selected 4H-3,1-benzoxazin-4-one derivatives against chymase and the related protease, α-chymotrypsin.

| Compound | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-one | Human Chymase | Ki = 11 nM | nih.gov |

| 2-(N-benzyl-N-methylamino)-6-methyl-4H-3,1-benzoxazin-4-one | Human Chymase | Ki = 17 nM | nih.gov |

| 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one | α-Chymotrypsin | IC50 = 6.99 ± 0.29 µM | researchgate.net |

| 2-(1-naphthyl)-4H-3,1-benzoxazin-4-one | α-Chymotrypsin | IC50 = 5.42 ± 1.66 µM | researchgate.net |

| 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one | α-Chymotrypsin | IC50 = 7.22 ± 0.75 µM | researchgate.net |

Mechanistic Basis of Active Site Acylation

The primary mechanism by which 4H-3,1-benzoxazin-4-one derivatives inhibit serine proteases like chymase is through acyl-enzyme formation. nih.govresearchgate.net These compounds act as mechanism-based inhibitors, where the enzyme's own catalytic activity is harnessed to activate the inhibitor.

The process begins with the nucleophilic attack by the hydroxyl group of the active site serine residue (e.g., Ser195 in the chymotrypsin (B1334515) catalytic triad) on the electrophilic carbonyl carbon of the benzoxazinone's heterocyclic ring. nih.gov This attack leads to the opening of the oxazinone ring and the formation of a stable, covalent acyl-enzyme intermediate. nih.govresearchgate.net This acylation effectively blocks the enzyme's active site, preventing it from binding and processing its natural substrates. The stability of this covalent bond is reflected in the long half-lives of the acyl-enzyme complexes, which can be up to 53 minutes for some derivatives. nih.govresearchgate.net Molecular modeling suggests that hydrogen bonds between the inhibitor and amino acid residues in the enzyme's active site, such as His44 and Ser200, help to orient the molecule for this efficient acylation. nih.gov

Inhibition of Other Enzyme Classes (e.g., Monoacylglycerol Lipase, IMPDH, Aldose Reductase)

The versatile 4H-3,1-benzoxazin-4-one scaffold has been explored for its inhibitory potential against other classes of enzymes beyond serine proteases.

Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. mdpi.comfrontiersin.org Inhibition of MAGL elevates 2-AG levels, a strategy being pursued for treating neurodegenerative diseases, inflammation, and cancer. mdpi.comnih.gov While various heterocyclic compounds are known MAGL inhibitors, specific data on this compound is not extensively detailed in the reviewed literature. However, the general applicability of heterocyclic scaffolds in MAGL inhibitor design suggests this is a potential area for future investigation. nih.govunipi.it

Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a critical target for anticancer, antiviral, and immunosuppressive therapies. embopress.orgsci-hub.se IMPDH inhibitors can suppress the growth of highly proliferative cells, such as those found in MLL-fusion leukemias. embopress.org The inhibition mechanism often involves the formation of a covalent adduct with a critical cysteine residue in the enzyme's active site. sci-hub.se Although specific inhibition by this compound is not prominently documented, the established activity of other heterocyclic compounds as IMPDH inhibitors highlights a potential role for this structural class. researchgate.net

Aldose Reductase: Aldose reductase is an enzyme in the polyol pathway that becomes activated during hyperglycemia. It is a key target for preventing diabetic complications like peripheral neuropathy. nih.gov Notably, N-acetic acid derivatives of the related 1,4-benzoxazine scaffold have been synthesized and evaluated as aldose reductase inhibitors. nih.gov This indicates that the broader benzoxazine (B1645224) ring system is a viable starting point for developing inhibitors of this enzyme class.

Antineoplastic/Cytotoxic Mechanisms (Cellular and Molecular Level)

Derivatives of 4H-3,1-benzoxazin-4-one have demonstrated significant antineoplastic and cytotoxic activities against various cancer cell lines. uomosul.edu.iq

Inhibition of Cell Proliferation and Apoptosis Induction Pathways

Studies have shown that 2-aryl-4H-3,1-benzoxazin-4-one derivatives can inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. nih.govinnovareacademics.in For example, certain derivatives have shown good cytotoxicity against P388 leukemia cells and can cause significant alterations in the cell cycle distribution. nih.gov Other research has focused on their efficacy against human breast adenocarcinoma (MCF-7) and human lung cancer (A549) cell lines. innovareacademics.inunair.ac.idubaya.ac.id

The induction of apoptosis is a key component of their anticancer effect. This process can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.govnih.gov Research on related compounds shows that apoptosis induction is associated with classic hallmarks such as the activation of caspases (key executioner enzymes like caspase-3), cleavage of poly (ADP-ribose) polymerase (PARP), and changes in the mitochondrial membrane potential. nih.govmdpi.com

The table below presents the cytotoxic activity of selected benzoxazinone derivatives against different cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-Aryl-4H-benzoxazin-4-one (Compound 3) | P388 Leukemia | 9.9 µM | nih.gov |

| Nitrobenzoxazin-4-one (Compound 10) | P388 Leukemia | 8.9 µM | nih.gov |

| 2,3-Aryl substituted 1,3-benzoxazin-4-one (Compound 2) | MCF-7 Breast Cancer | 0.89 µg/mL | innovareacademics.in |

| 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one (B404625) | A549 Lung Cancer | 65.43 ± 2.7 µg/mL | unair.ac.idresearchgate.net |

| 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one | MCF-7 Breast Cancer | 70.74 ± 3.95 µg/mL | researchgate.net |

Interaction with Molecular Targets in Cancer Pathways

The anticancer activity of these compounds is rooted in their interaction with specific molecular targets essential for cancer cell survival and proliferation. One of the key proposed targets for 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one is Methionyl-tRNA Synthetase (MRS). unair.ac.idubaya.ac.idresearchgate.netubaya.ac.id Molecular docking studies suggest that this compound can bind to the active site of MRS, an enzyme crucial for protein synthesis, thereby inhibiting its function and leading to cell death. unair.ac.idresearchgate.net

Other potential molecular targets for benzoxazinone derivatives include:

Pancreatic Elastase: A nitro-substituted benzoxazin-4-one was identified as an inhibitor of this enzyme. nih.gov

IMPDH: As mentioned previously, inhibition of IMPDH is a validated strategy against certain types of leukemia. embopress.org

MAGL: This enzyme is overexpressed in aggressive cancer cells, and its inhibition can disrupt cancer cell proliferation and metastasis. nih.gov

Anti-inflammatory Pathways and Molecular Targets

The 4H-3,1-benzoxazin-4-one scaffold is a well-established framework for the development of anti-inflammatory agents. uomosul.edu.iqinnovareacademics.inmongoliajol.info Research has demonstrated that these compounds can mitigate inflammatory responses through various mechanisms. For instance, a hybrid molecule combining a benzoxazinone core with the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) exhibited significant anti-inflammatory activity with reduced gastrointestinal toxicity compared to the parent drug. mongoliajol.inforesearchgate.net

Mechanistically, the anti-inflammatory effects of benzoxazinone derivatives are linked to their ability to modulate key signaling pathways and suppress the production of inflammatory mediators. Studies on related 1,4-benzoxazin-3(4H)-one derivatives have provided significant insight into these pathways. These compounds have been shown to:

Reduce Nitric Oxide (NO) Production: They inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme responsible for producing large amounts of NO during inflammation. nih.gov

Downregulate Pro-inflammatory Cytokines: They significantly decrease the transcription levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov

Inhibit Inflammatory Enzymes: They downregulate the expression of cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory cascade. nih.gov

A crucial molecular target identified for the anti-inflammatory action of these derivatives is the Nrf2-HO-1 signaling pathway . nih.govnih.gov These compounds can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which in turn upregulates the expression of antioxidant and cytoprotective enzymes like Heme Oxygenase-1 (HO-1). nih.govnih.gov This activation helps to reduce cellular oxidative stress and alleviate inflammation. nih.govnih.gov

Antidiabetic Activity: Enzyme-Based Mechanisms (e.g., α-Amylase, α-Glucosidase inhibition)

Derivatives of the benzoxazinone scaffold have been investigated for their potential as antidiabetic agents, primarily through the inhibition of key carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.govnih.gov The inhibition of these enzymes can delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby helping to manage postprandial hyperglycemia, a common concern in diabetes mellitus. nih.gov

Research into novel 1,3-benzoxazine-based aglycones demonstrated significant inhibitory activity against α-glucosidase. nih.gov For instance, one study synthesized a library of 1,3-benzoxazine derivatives and found that several compounds exhibited potent inhibition of both α-amylase and α-glucosidase, with IC50 values ranging from 11 µM to 60 µM. nih.gov Specifically, the compound 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol showed strong inhibition with an IC50 value of 11.5 µM against α-glucosidase. nih.gov

Similarly, studies on other heterocyclic systems containing the benzoxazine core have shown promise. For example, some 1,4-benzoxazine derivatives were found to be more potent inhibitors of α-glucosidase than the standard drug acarbose. researchgate.net Structure-activity relationship (SAR) analyses in these studies indicated that the nature and position of substituents on the aryl ring play a crucial role in the inhibitory potency. researchgate.net While direct studies on this compound are limited in this specific context, the consistent activity of its parent scaffold suggests it is a promising area for further investigation.

Table 1: α-Glucosidase and α-Amylase Inhibition by Benzoxazine Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol | α-Amylase | 11.0 nih.gov |

| 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol | α-Glucosidase | 11.5 nih.gov |

| Acarbose (Standard) | α-Glucosidase | 752.0 researchgate.net |

Antioxidant Activity: Radical Scavenging and Redox Modulation

The antioxidant potential of benzoxazinone derivatives has been explored, often in the context of their conversion to quinazolinone structures. A study on 2-substituted quinazolin-4(3H)-ones, which can be synthesized from 2-substituted-4H-3,1-benzoxazin-4-ones, evaluated their antioxidant properties. mdpi.com Compounds with dihydroxyphenyl or hydroxy-methoxyphenyl substituents at the 2-position, such as 2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one and 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one, demonstrated notable radical scavenging activity. mdpi.com

Another study focused on a 4H-3,1-benzoxazin-4-one derivative bearing a pyrazolyl moiety. researchgate.net The synthesized compounds were screened for their antioxidant activity using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. The results indicated that the presence of the pyrazole (B372694) moiety could enhance the antioxidant properties of the benzoxazinone core. researchgate.net This suggests that the introduction of specific functional groups can modulate the redox properties of the main scaffold.

Antiviral Properties and Potential Mechanisms

Benzazine heterocycles, including quinazolines derived from benzoxazinones, are recognized for their potential as antiviral agents. nih.gov Research has shown that these compounds can interact with various molecular targets in viruses. nih.gov For example, derivatives of quinazolin-4(3H)-one have been synthesized and tested against the Tobacco Mosaic Virus (TMV), showing moderate to good antiviral activity. nih.gov One of the proposed mechanisms of action involves the induction of pathogenesis-related (PR) proteins in the host, which enhances defensive enzyme activity and inhibits viral proliferation and movement. nih.gov

While much of the research focuses on the quinazolinone derivatives, the 4H-3,1-benzoxazin-4-one ring serves as a crucial starting material for their synthesis. nih.govmdpi.comuomosul.edu.iq The broad antiviral activity reported for the general class of benzazines against both RNA and DNA viruses suggests that this compound and its analogues could be valuable precursors or candidates for antiviral drug discovery. nih.gov

Herbicidal Activity: Phytotoxic Mechanisms and Plant Target Modulation

Significant research has been conducted on the herbicidal properties of 2-aryl-4H-3,1-benzoxazin-4-ones. A study that synthesized and tested a series of these compounds for phytotoxic activity against Lemna aequinocitalis welv found that most exhibited significant herbicidal effects at a concentration of 500 µg/mL. researchgate.net

Notably, this compound (designated as compound 3b in the study) demonstrated 100% inhibition of plant growth at the highest tested dose of 500 µg/mL. researchgate.net This indicates a potent phytotoxic effect. The study also highlighted that other derivatives, such as 2-phenyl-4H-3,1-benzoxazin-4-one, showed complete inhibition at both 500 and 50 µg/mL concentrations, suggesting that the nature of the aryl substituent significantly influences the herbicidal potency. researchgate.net

Further studies on 2-phenoxy-4H-3,1-benzoxazin-4-ones revealed selective herbicidal activity, with stronger inhibition against the dicotyledon rape compared to the monocotyledon barnyard grass. nih.gov The mechanism of action for some of these compounds was suggested to be related to the inhibition of plant hormones, with molecular docking studies showing a good fit into the active site of the hormone receptor TIR1. nih.gov

Table 2: Phytotoxic Activity of 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives against Lemna aequinocitalis welv

| Compound | R-Group at Position 2 | % Inhibition at 500 µg/mL | % Inhibition at 50 µg/mL | % Inhibition at 5 µg/mL |

|---|---|---|---|---|

| 3b | 2-Methylphenyl | 100 researchgate.net | -9.09 researchgate.net | -3.03 researchgate.net |

| 3a | Phenyl | 100 researchgate.net | 100 researchgate.net | 100 researchgate.net |

| 3c | 3-Methylphenyl | 100 researchgate.net | 100 researchgate.net | 100 researchgate.net |

| 3d | 4-Methylphenyl | 100 researchgate.net | 100 researchgate.net | 100 researchgate.net |

| 3e | 2-Nitrophenyl | 60.6 researchgate.net | 24.25 researchgate.net | 6.06 researchgate.net |

| 3l | 3-Chlorophenyl | 100 researchgate.net | 100 researchgate.net | - |

(Note: Negative inhibition values indicate growth promotion in the study)

Receptor Interaction and Modulation (Molecular Binding Studies)

Mineralocorticoid Receptor Antagonism

The benzoxazine scaffold has been explored for its potential to interact with various receptors, including the mineralocorticoid receptor (MR). MR antagonists are valuable in treating conditions like hypertension and heart failure. nih.gov While steroidal antagonists have limitations, non-steroidal antagonists are of great interest. nih.gov

Research in this area led to the discovery of novel benzoxazine derivatives as selective non-steroidal MR antagonists. nih.gov One study focused on designing benzoxazin-3-one (B8392483) derivatives possessing an azole ring to act as MR antagonists. Although this study focused on the 1,4-benzoxazin-3-one isomer, it demonstrates that the broader benzoxazine structure can serve as a scaffold for developing potent and selective MR antagonists. nih.gov The work identified a lead compound that, after optimization, showed high in vitro potency and selectivity against other steroid hormone receptors. nih.gov This highlights the potential of the benzoxazine core, which could be extended to the 4H-3,1-benzoxazin-4-one series, for interaction with the mineralocorticoid receptor.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Across the various biological activities investigated, the structure-activity relationship (SAR) of 2-aryl-4H-3,1-benzoxazin-4-ones is a recurring theme.

For herbicidal activity , the substitution on the 2-aryl ring is critical. The presence of a methyl group at the ortho-position, as in this compound, resulted in potent activity at high concentrations. researchgate.net However, moving the methyl group to the meta or para position appeared to sustain high inhibition across all tested concentrations. researchgate.net The introduction of a chlorine atom at the meta position also led to a highly active compound. researchgate.net Conversely, an electron-withdrawing nitro group at the ortho-position significantly reduced the herbicidal efficacy compared to the methyl-substituted analogues. researchgate.net

In the context of antidiabetic activity , SAR studies on related 1,4-benzoxazines showed that electron-donating groups generally favored higher α-glucosidase inhibitory activity compared to electron-withdrawing groups. researchgate.net

For anticancer activity , studies on 2-aryl-4H-3,1-benzoxazin-4-ones have also been conducted, revealing that the nature and position of substituents on the 2-phenyl ring influence cytotoxicity. nih.gov For instance, a nitro-substituted benzoxazin-4-one showed good cytotoxicity and was found to be an inhibitor of pancreatic elastase. nih.gov

These SAR studies collectively underscore the tunability of the 2-aryl-4H-3,1-benzoxazin-4-one scaffold. The electronic and steric properties of the substituent at the 2-position are key determinants of the compound's interaction with specific biological targets, whether they be plant enzymes, viral components, or human receptors.

Positional and Electronic Effects of Substituents on Activity

The biological activity of 2-aryl-4H-3,1-benzoxazin-4-one derivatives is significantly influenced by the nature and position of substituents on both the benzoxazinone core and the 2-aryl ring. Structure-activity relationship (SAR) studies have elucidated how these modifications impact the compound's efficacy, particularly in anticancer and antimicrobial applications. nih.govresearchgate.net

The electronic properties of substituents, whether they are electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -NO₂, -Cl), play a crucial role. For instance, in studies on the cytotoxicity of 2-aryl-4H-3,1-benzoxazin-4-ones, the introduction of a nitro group (-NO₂), a strong electron-withdrawing group, has been shown to enhance activity. nih.gov A nitrobenzoxazin-4-one demonstrated good cytotoxicity with an ID₅₀ of 8.9 μM in P388 cells and was found to inhibit porcine pancreatic elastase. nih.gov In another study, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one recorded significant antibacterial activity against Bacillus subtilis. researchgate.net Conversely, the presence of a methyl group at the 2-position of the phenyl ring, as in this compound, resulted in significant activity against several Gram-negative bacteria, including Shigella flexneri, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. researchgate.net

The position of the substituent on the aryl ring is also a critical determinant of biological activity. The placement of groups at the ortho, meta, or para positions can alter the molecule's steric and electronic profile, thereby affecting its interaction with biological targets. For example, a study on various 2,3-aryl substituted 1,3-benzoxazin-4-one derivatives found that different substitution patterns led to a range of antiproliferative activity against MCF-7 human breast adenocarcinoma cells. innovareacademics.in While both electron-donating and electron-withdrawing groups can lead to active compounds, the specific position often fine-tunes the potency. nih.gov For example, while 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one was active against Bacillus subtilis, 2-(4-bromophenyl)-4H-3,1-benzoxazin-one showed only weak activity against Staphylococcus aureus. researchgate.net

These findings underscore the importance of systematic modifications to the 2-aryl-4H-3,1-benzoxazin-4-one scaffold to optimize its therapeutic potential.

Table 1: Antibacterial Activity of Selected 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives researchgate.net Data represents the zone of inhibition (in mm). The specific numerical data for the zone of inhibition is not provided in the source material, but the relative activity is described.

| Compound | Substituent at C2-phenyl ring | Bacterial Strain | Observed Activity |

|---|---|---|---|

| This compound | 2-Methyl | Shigella flexneri, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi | Significant |

| 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | 3-Nitro | Bacillus subtilis | Significant |

| 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | 4-Bromo | Staphylococcus aureus | Weak |

Conformational Flexibility and Ligand-Target Recognition

Crystallographic studies of the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one, reveal that the molecule is nearly planar. researchgate.netnih.govdoaj.org The dihedral angle between the plane of the phenyl ring at the C2 position and the fused benzoxazin-4-one ring system is very small, reported to be 3.72°. researchgate.netnih.govdoaj.org This near-coplanarity suggests a relatively rigid core structure. The crystal structure is stabilized by weak intermolecular C-H···O interactions and π-π stacking interactions between adjacent molecules. researchgate.netnih.gov

Despite the rigidity of the core, the introduction of substituents can influence the molecule's conformation. The rotation of the 2-phenyl group relative to the benzoxazinone plane represents a key conformational variable. The energy barrier for this rotation and the preferred dihedral angle can be affected by the size and electronic nature of substituents at the ortho positions of the phenyl ring, such as the methyl group in the title compound. This rotation can be crucial for fitting into the binding pocket of a target enzyme or receptor. For example, oxazin-4-one derivatives are known inhibitors of enzymes like cholesterol esterase and acetylcholinesterase, where a precise orientation of the ligand in the active site is necessary for inhibition. researchgate.netnih.gov

The flexibility, or lack thereof, of the benzoxazinone scaffold is a key aspect of its design as a biologically active agent. A rigid structure can reduce the entropic penalty upon binding, potentially leading to higher affinity. However, some degree of flexibility is often required for the molecule to adapt its conformation to the specific topology of the target's binding site. The near-planar structure of the 2-phenyl-4H-3,1-benzoxazin-4-one core provides a stable platform, while the rotational freedom of the C2-phenyl group allows for the necessary adjustments for effective ligand-target recognition. researchgate.net

Pharmacophore Modeling for Benzoxazinone-Based Biologically Active Compounds

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.net This method is particularly useful when the precise structure of the biological target is unknown. researchgate.net For the 2-aryl-4H-3,1-benzoxazin-4-one class of compounds, pharmacophore models have been developed to understand the key structural requirements for their activity, such as antiplatelet effects. researchgate.net

A pharmacophore model for benzoxazinone derivatives typically consists of a set of features that are common to active compounds. These features can include:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the carbonyl group (C=O) in the oxazinone ring is a prominent hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): Depending on the substituents, donor sites can be introduced.

Aromatic Rings (AR): Both the fused benzene (B151609) ring of the benzoxazinone core and the 2-phenyl substituent are critical aromatic features that can engage in π-π stacking or hydrophobic interactions with the target.

Hydrophobic Features (HY): The aryl rings and other nonpolar substituents contribute to the hydrophobic character of the molecule.

In a study focused on developing benzoxazinone derivatives as antiplatelet agents, pharmacophore identification was a key part of the three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. researchgate.net The model helps to create an empirical scaffold based on a group of known inhibitors, defining the specific distances and spatial relationships between the essential features. researchgate.net By screening virtual libraries of compounds against this pharmacophore model, researchers can identify novel molecules that are likely to be active, accelerating the discovery of new drug candidates. researchgate.net The development of such models for this compound and its analogs is crucial for rationally designing new derivatives with enhanced potency and selectivity for various biological targets, including those involved in cancer and microbial infections. innovareacademics.inresearchgate.net

Theoretical and Computational Chemistry Studies of 2 2 Methylphenyl 4h 3,1 Benzoxazin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens through which the subatomic world of molecules can be observed and understood. For derivatives of 2-aryl-4H-3,1-benzoxazin-4-one, these methods have been instrumental in elucidating their behavior and properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands out as a widely used method for investigating the electronic structure of many-body systems, such as molecules. Its balance of accuracy and computational cost makes it an invaluable tool for chemists. A popular functional used in these studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium structure. This is achieved through a process called geometry optimization. For a representative benzoxazinone (B8607429) derivative, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine its optimized structural parameters. ias.ac.in These calculations reveal that the heterocyclic ring of the benzoxazinone is nearly planar. ias.ac.in The calculated bond lengths and angles from such studies are often in good agreement with experimental data obtained from X-ray crystallography for similar molecules. ias.ac.innih.gov

Table 1: Selected Computed Geometric Parameters for a Representative Benzoxazinone Derivative (Note: The following data is for a closely related benzoxazinone derivative and is presented here as a representative example.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=O | 1.215 | |

| C-O (ester) | 1.354 | |

| N-C (amide) | 1.390 | |

| O=C-N: 118.5 | ||

| C-N-C: 127.6 |

Data sourced from a computational study on a similar benzoxazinone derivative. ias.ac.in

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. DFT calculations provide valuable information in this area through the analysis of frontier molecular orbitals and molecular electrostatic potential maps.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For a studied benzoxazinone derivative, the HOMO-LUMO energy gap was calculated to be around 4.8 eV. ias.ac.in The HOMO is typically localized over the benzoyl group, while the LUMO is distributed over the benzoxazinone ring system. ias.ac.in